Cas no 114217-04-8 ([(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate)
![[(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate structure](https://www.kuujia.com/scimg/cas/114217-04-8x500.png)
114217-04-8 structure
Product name:[(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
[(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl 6-O-b-D-xylopyranosyl-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl 6-O-b-D-xylopyranosyl-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)-
- Calceolarioside C
- [(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxy
- CHEMBL3632940
- DTXSID501347711
- 114217-04-8
- [(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
-
- Inchi: 1S/C28H34O15/c29-15-4-1-13(9-17(15)31)3-6-21(34)43-26-20(12-41-27-24(37)22(35)19(33)11-40-27)42-28(25(38)23(26)36)39-8-7-14-2-5-16(30)18(32)10-14/h1-6,9-10,19-20,22-33,35-38H,7-8,11-12H2/b6-3+/t19-,20-,22+,23-,24-,25-,26-,27+,28-/m1/s1
- InChI Key: GNDDBOHLMOANGU-TYGLCWKWSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)OC(/C=C/C1C=CC(=C(C=1)O)O)=O)O)O)OCCC1C=CC(=C(C=1)O)O
Computed Properties
- Exact Mass: 610.18977037g/mol
- Monoisotopic Mass: 610.18977037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 43
- Rotatable Bond Count: 11
- Complexity: 905
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 245
- XLogP3: -0.9
[(2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate Related Literature
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
- Natural Products and Extracts Plant Extracts Plant based Cassinopsis madagascariensis
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